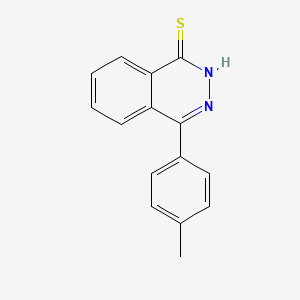

4-(p-Tolyl)phthalazine-1-thiol

Descripción general

Descripción

4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine ring fused with a thiol group and a p-tolyl substituent, making it a valuable molecule in various chemical and biological research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)phthalazine-1-thiol typically involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. The reaction proceeds as follows:

Condensation Reaction: 2-(p-Toluoyl)benzoic acid reacts with hydrazine to form 2-substituted-4-(p-tolyl)phthalazin-1(2H)-ones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-(p-Tolyl)phthalazine-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiol groups can be oxidized to form disulfides.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides and thiourea are used for nucleophilic substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions to proceed.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Thioethers: Result from nucleophilic substitution reactions.

Heterocyclic Compounds: Produced through cyclization reactions.

Aplicaciones Científicas De Investigación

Synthesis of 4-(p-Tolyl)phthalazine-1-thiol

The synthesis of this compound typically involves reactions that introduce thiol groups into phthalazine derivatives. One common method includes the reaction of p-tolylphthalazine with sulfur nucleophiles, resulting in the formation of thiol derivatives. The reaction conditions often involve solvents like DMF (dimethylformamide) and catalysts such as triethylamine to facilitate the process .

Biological Activities

Antimicrobial Properties

Research has demonstrated that phthalazine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the thiol group enhances the compound's interaction with microbial targets, thereby increasing its antibacterial potency .

Anticancer Potential

Recent studies have highlighted the anticancer properties of phthalazine derivatives. For instance, compounds bearing the phthalazine moiety have been evaluated against human breast cancer cell lines (MCF-7, T-47D). The results indicated that certain derivatives showed promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies indicate that phthalazine derivatives can scavenge free radicals effectively, contributing to their potential therapeutic benefits .

Case Study 1: Antimicrobial Activity

In a study evaluating several phthalazine derivatives for their antimicrobial properties, this compound was tested against a range of bacteria. The compound exhibited notable activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Evaluation

A series of novel phthalazine derivatives were synthesized and tested for anticancer activity. Among them, this compound showed significant inhibition of cell growth in MCF-7 cells, with an IC50 value indicating strong cytotoxicity. Molecular docking studies suggested that this compound interacts favorably with targets involved in cancer progression, supporting its candidacy for further development as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-(p-Tolyl)phthalazine-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phthalazine ring can interact with nucleic acids and other biomolecules, affecting their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

Phthalazine: The parent compound, known for its biological activities.

Phthalazinone: A derivative with similar pharmacological properties.

4-(4-Isopropylphenyl)phthalazin-1(2H)-one: Another phthalazine derivative with distinct substituents.

Uniqueness

4-(p-Tolyl)phthalazine-1-thiol is unique due to the presence of both a thiol group and a p-tolyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Actividad Biológica

4-(p-Tolyl)phthalazine-1-thiol is a heterocyclic compound belonging to the phthalazine family, characterized by its unique structure that includes a thiol group and a p-tolyl substituent. This compound has garnered attention due to its significant biological activities and potential applications in pharmacology and medicinal chemistry.

- Molecular Formula : C13H11N3S

- Molecular Weight : 252.3 g/mol

- Solubility : Less than 0.3 µg/mL at pH 7.4.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with specific amino acid residues in proteins, leading to inhibition of enzyme activity. The phthalazine ring may also interact with nucleic acids and other biomolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to interact with cellular pathways involved in cancer progression is under investigation.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria, suggesting a mechanism that targets cell wall synthesis .

- Anticancer Research : In vitro studies have reported that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes such as kinases and proteases, which are crucial for cancer cell survival and proliferation. Preliminary results indicate promising inhibition rates, warranting further exploration into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Phthalazine | Antimicrobial, anticancer | Parent compound with broad biological activities |

| Phthalazinone | Similar pharmacological properties | Lacks thiol group, limiting reactivity |

| 4-(4-Isopropylphenyl)phthalazin-1(2H)-one | Distinct substituents | Different substitution pattern affecting activity |

This compound is unique due to its combination of a thiol group and p-tolyl substituent, which enhances its chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2H-phthalazine-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXPOHWMNIBODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.